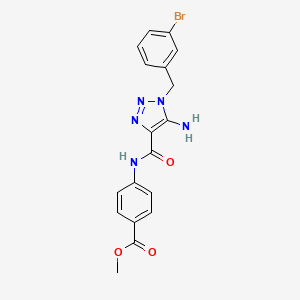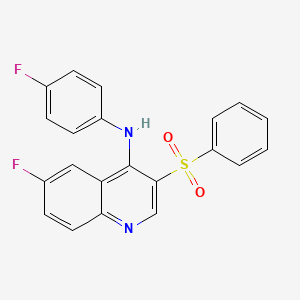
6-fluoro-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-fluoro-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine is a polysubstituted quinolin-3-amine, which is a class of compounds known for their broad biological activities and versatile transformational abilities. These compounds are not easily accessible, but they are of significant interest due to their potential applications in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of polysubstituted quinolin-3-amines, such as the compound , can be achieved through oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. A protocol using Mn(III) acetate as a mild one-electron oxidant has been disclosed, which promotes a radical process to construct these compounds. This method offers practicality, a mild approach, high reaction efficiency, and good compatibility with various functional groups, providing straightforward access to functional quinoline derivatives .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not provided, insights can be drawn from related compounds. For instance, the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline is stabilized by intramolecular hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions. These interactions are also reflected on the Hirshfeld surfaces and corresponding 2D fingerprint plots. Such structural features are crucial for understanding the stability and potential interactions of the compound in biological systems .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be inferred from their functional groups and substitution patterns. The presence of amino groups, fluorine atoms, and sulfonyl groups can lead to various chemical reactions, such as substitution, addition, or redox reactions. These reactions can be utilized to further modify the compound for specific applications or to enhance its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the lipophilicity, size, polarity, insolubility, and flexibility of the compound. These properties are important for predicting the compound's behavior in biological systems, such as its potential to inhibit various receptors and transporters, and its activity against specific targets like the Aryl hydrocarbon Receptor (AhR) and Mitochondrial Membrane Potential (MMP). Additionally, the compound's solubility and stability under physiological conditions are crucial for its potential as a drug candidate .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Several studies have focused on the synthesis and medicinal applications of fluorinated quinolines. For example, compounds with a fluorine atom at position 2 of the phenyl group have shown efficient cyclization under mild conditions to produce derivatives with potential medicinal applications, including anticancer and antibacterial properties. The introduction of fluorine atoms into the quinoline structure has been found to influence the activity and specificity of these compounds significantly (Strekowski et al., 1996). Additionally, novel syntheses of fluorine-bearing quinoline-4-carboxylic acids have been developed, showing high to moderate activity against Aspergillus fungi, highlighting their potential as amylolytic agents (Makki et al., 2012).
Photophysical and Fluorescent Applications
The photophysical properties of fluorinated quinolines make them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. For instance, studies have explored the synthesis of derivatives designed for standard-red OLED applications, with investigations into their molecular structures and photophysical characteristics revealing potential for improved chromaticity and fluorescence efficiency (Luo et al., 2015). Another research focus has been on the development of fluorescent probes for detecting ions like silver and for pH sensing, demonstrating the versatile applications of these compounds beyond traditional medicinal uses (Gong et al., 2018).
Antibacterial and Antitumor Activities
Further research has elaborated on the antibacterial and antitumor activities of fluorinated quinoline derivatives. For example, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized, showing significant anticancer activity and providing insights into structure-activity relationships crucial for the design of new anticancer agents (Bhatt et al., 2015). These findings underscore the potential of fluorinated quinoline derivatives in developing novel therapeutic agents targeting specific cancer types.
Mecanismo De Acción
Target of Action
Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase pdgf-rtk inhibition, and anti-hiv and antitubercular agents .
Mode of Action
It is known that quinoline derivatives interact with cells and have a significant impact on bioassays .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some quinoline derivatives have shown promising anti-inflammatory activity and antimicrobial activity .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O2S/c22-14-6-9-16(10-7-14)25-21-18-12-15(23)8-11-19(18)24-13-20(21)28(26,27)17-4-2-1-3-5-17/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXAYWPPNUKMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)
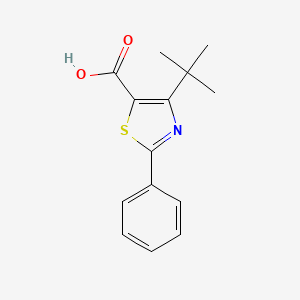
![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)
![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)
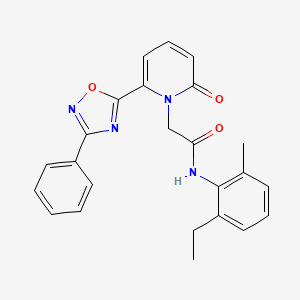
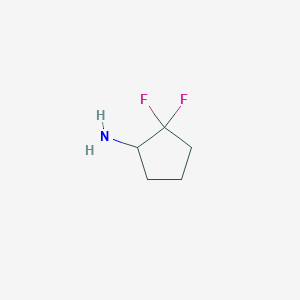
![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)
![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)
